molecular formula C6H8N2O2S B173630 N-(pyridin-2-yl)methanesulfonamide CAS No. 1197-23-5

N-(pyridin-2-yl)methanesulfonamide

Cat. No. B173630
CAS RN: 1197-23-5
M. Wt: 172.21 g/mol
InChI Key: VWJMXGHSQCIPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(pyridin-2-yl)methanesulfonamide” is a chemical compound with the molecular formula C6H8N2O2S . It has an average mass of 172.205 Da and a monoisotopic mass of 172.030655 Da .


Synthesis Analysis

N-(pyridin-2-yl)amides, which include “N-(pyridin-2-yl)methanesulfonamide”, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction was promoted by I2 and TBHP in toluene via C–C bond cleavage, and the conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “N-(pyridin-2-yl)methanesulfonamide” includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its ACD/LogP is -1.00, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are -0.71 and -0.70, respectively .


Physical And Chemical Properties Analysis

“N-(pyridin-2-yl)methanesulfonamide” has a density of 1.4±0.1 g/cm3, a boiling point of 362.4±44.0 °C at 760 mmHg, and a flash point of 173.0±28.4 °C . Its molar refractivity is 41.6±0.4 cm3, and it has a polar surface area of 81 Å2 .

Safety and Hazards

The safety information for “N-(pyridin-2-yl)methanesulfonamide” indicates that it has the GHS07 pictogram, with hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-pyridin-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)8-6-4-2-3-5-7-6/h2-5H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJMXGHSQCIPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385311
Record name N-(pyridin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-yl)methanesulfonamide

CAS RN

1197-23-5
Record name N-(pyridin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-2-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-2-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(pyridin-2-yl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(pyridin-2-yl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(pyridin-2-yl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(pyridin-2-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.